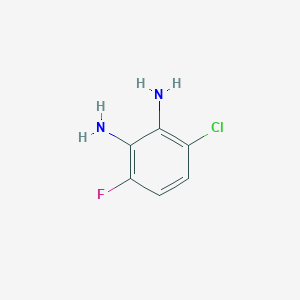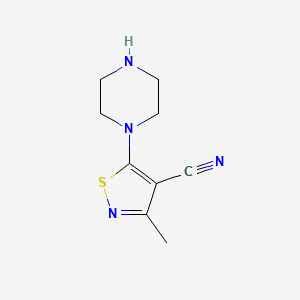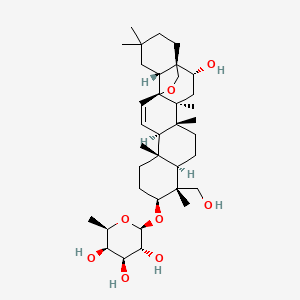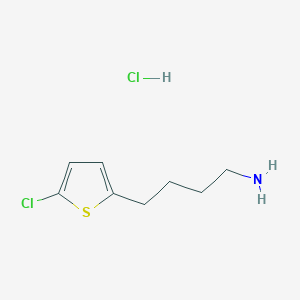
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one
Descripción general
Descripción
Cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one (also known as BPHI) is a novel compound that has recently been studied for its potential to be used in a variety of scientific applications. BPHI has been found to possess a variety of biochemical and physiological effects that make it an attractive compound for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Stereochemistry and Conformational Analysis : Dugat et al. (1990) studied the stereochemistry and conformation of cis- and trans-3-ethyl hexahydrocarbazol-4-ones. They explored the mechanisms of photocyclisation reactions and the resulting stereochemistry, providing insights into the conformation of the C ring in these compounds, relevant to the family of compounds including cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one (Dugat, Gramain, & Dauphin, 1990).
Isomerization Studies : Kumpaty et al. (2009) conducted a study on the epimerization of cis-1,2,3-trisubstituted tetrahydro-beta-carbolines into trans isomers, shedding light on the mechanism of C(1)-N(2) bond cleavage and its influence by the electronic character of the carbon atom at C-1 (Kumpaty et al., 2009).
Dopamine Receptor Binding Affinity : A study by Song et al. (1999) synthesized cis- and trans-hexahydro-1H-benz[e]indoles, evaluating them for dopamine D2S and D3 receptor binding affinity. This research is significant for understanding the interaction of such compounds with dopamine receptors (Song et al., 1999).
Synthesis and Biological Activity : The synthesis and biological activity of certain hexahydro-1H-benz[e]indole derivatives were explored by Lin et al. (1993), focusing on their selectivity and potency as 5-HT1A receptor agonists, which is relevant for understanding the potential therapeutic applications of such compounds (Lin et al., 1993).
Fluorescence Properties : Arai et al. (1991) synthesized 1-phenylnaphth[1,2,3-cd]indol-6(2H)-one derivatives, investigating their fluorescence properties. This research is vital for understanding the potential use of such compounds in fluorescence-based applications (Arai et al., 1991).
Determination of Compound Structures : Noland et al. (1996) focused on determining the structures of various compounds obtained from the condensation of indole with acetone, which is crucial for the characterization of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one related compounds (Noland et al., 1996).
Propiedades
IUPAC Name |
(3aR,7aR)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-19-11-12-21(18-9-5-2-6-10-18)13-14-22(20(21)15-19)16-17-7-3-1-4-8-17/h1-10,20H,11-16H2/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDMAWIPRVMITA-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(CCN([C@@H]2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol](/img/structure/B1435194.png)
![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1435195.png)
![(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one](/img/structure/B1435197.png)


![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}propanoic acid](/img/structure/B1435205.png)
![2,5-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1435206.png)

